3-Amino-2-chloro-4H-1-benzopyran-4-one
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Overview
Description
3-amino-2-chloro-4H-chromen-4-one is a heterocyclic compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-chloro-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-4-chlorocoumarin with suitable reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of green chemistry principles, such as environmentally friendly solvents and catalysts, is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-amino-2-chloro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromones, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-amino-2-chloro-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-chlorocoumarin
- 2-amino-4H-chromenes
- 4H-chromen-4-one derivatives
Uniqueness
3-amino-2-chloro-4H-chromen-4-one stands out due to its unique combination of amino and chloro substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Properties
CAS No. |
61423-66-3 |
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Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
3-amino-2-chlorochromen-4-one |
InChI |
InChI=1S/C9H6ClNO2/c10-9-7(11)8(12)5-3-1-2-4-6(5)13-9/h1-4H,11H2 |
InChI Key |
LDBACMZXNMDCJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)Cl)N |
Origin of Product |
United States |
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